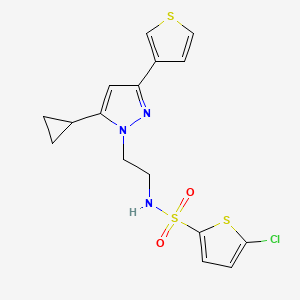
5-chloro-N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound featuring a blend of heterocyclic structures. It incorporates thiophene and pyrazole rings, which confer significant biological activity. This compound is of interest in medicinal chemistry due to its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
Formation of Intermediate Pyrazole Derivative
Begin with the cyclization of 3-(thiophen-3-yl)-1H-pyrazole.
React this intermediate with a cyclopropyl group under controlled temperature to get the intermediate compound.
Sulfonation
Introduce the thiophene-2-sulfonamide group through sulfonation.
Employ reagents like sulfonyl chlorides in a suitable solvent under anhydrous conditions.
Industrial Production Methods
Batch Processing
Utilize large-scale batch reactors.
Carefully monitor the reaction parameters to ensure consistent quality and yield.
Continuous Flow Synthesis
A more advanced approach involves continuous flow systems to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation
5-chloro-N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or KMnO₄.
Reduction
Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH₄).
Substitution
Nucleophilic substitution reactions are possible, where nucleophiles replace the chlorine atom under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Solvents: : Anhydrous solvents such as THF (tetrahydrofuran), dichloromethane (DCM).
Catalysts: : Palladium on carbon (Pd/C) for hydrogenation reactions.
科学的研究の応用
Chemistry
The compound's unique structure makes it a valuable building block for synthesizing novel heterocyclic compounds.
Biology
Studied for its potential as an enzyme inhibitor, possibly affecting enzymatic pathways involved in various diseases.
Medicine
Explored for its anti-inflammatory and anticancer properties, showing promise in preclinical trials.
Industry
Utilized in the development of specialty chemicals and agrochemicals due to its versatile reactivity.
作用機序
Molecular Targets and Pathways
The compound may act by inhibiting specific enzymes, leading to disruption of critical biological pathways.
It could bind to receptor sites, altering cell signaling mechanisms and modulating cellular responses.
類似化合物との比較
Unique Features
The combination of cyclopropyl, thiophene, and pyrazole rings makes it distinct from other compounds.
Its ability to undergo multiple types of chemical reactions enhances its utility in synthetic chemistry.
List of Similar Compounds
5-chloro-2-(thiophen-2-yl)pyrazole
Cyclopropyl thiophene sulfonamides
N-(2-(5-cyclopropyl-3-aryl-1H-pyrazol-1-yl)ethyl)thiophen-2-sulfonamides
These comparisons highlight the uniqueness of 5-chloro-N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide, both in structure and reactivity.
特性
IUPAC Name |
5-chloro-N-[2-(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)ethyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2S3/c17-15-3-4-16(24-15)25(21,22)18-6-7-20-14(11-1-2-11)9-13(19-20)12-5-8-23-10-12/h3-5,8-11,18H,1-2,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKKDCOLPZBVBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNS(=O)(=O)C3=CC=C(S3)Cl)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
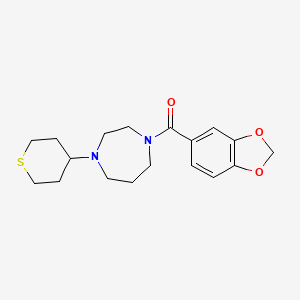
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide](/img/structure/B2489384.png)
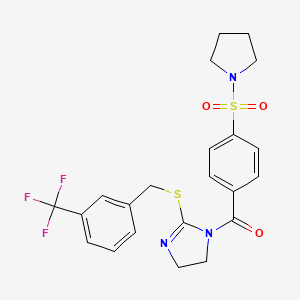
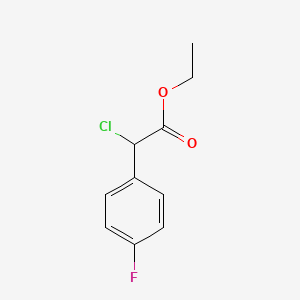
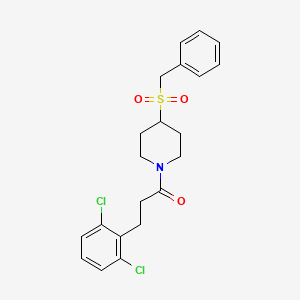
![N-[(5E)-6-methyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]thiophene-2-carboxamide](/img/structure/B2489390.png)
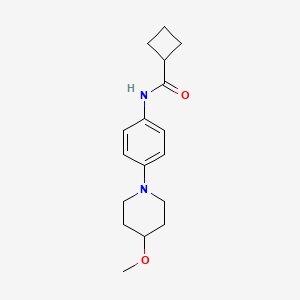
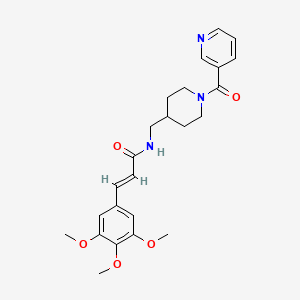
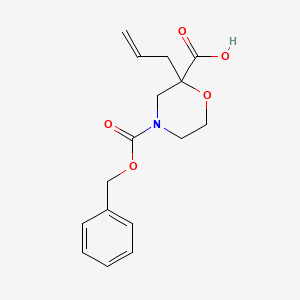
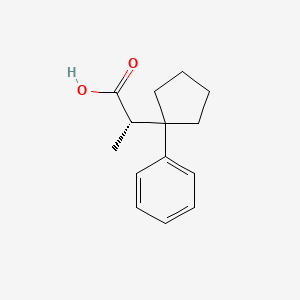
![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2489400.png)
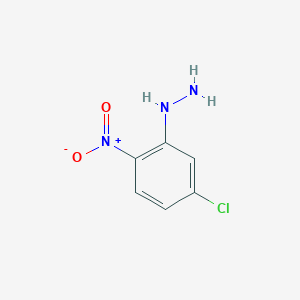
![(E)-3-[5-(4-bromophenoxy)-3-methyl-1-phenylpyrazol-4-yl]-N-(2-chlorophenyl)-2-cyanoprop-2-enamide](/img/structure/B2489402.png)
![(2,4-Dimethylthiazol-5-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2489403.png)
